![molecular formula C9H14N2O2 B067666 decahydropyrrolo[1,2-a][1,4]diazocine-1,6-dione CAS No. 185757-17-9](/img/structure/B67666.png)
decahydropyrrolo[1,2-a][1,4]diazocine-1,6-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Octahydropyrrolo[1,2-a][1,4]diazocine-1,6-dione is a nitrogen-containing heterocyclic compound with the molecular formula C9H14N2O2. This compound features a unique structure that includes a five-membered ring, an eight-membered ring, and an eleven-membered ring, along with secondary and tertiary amide groups
准备方法
The synthesis of Octahydropyrrolo[1,2-a][1,4]diazocine-1,6-dione involves several steps. One common method includes the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of (Z)-1-aryl-3-(2-aryl-2-oxoethylidene) piperazin-2-ones with oxalyl chloride, followed by the addition of water, can yield the desired compound . Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.
化学反应分析
Octahydropyrrolo[1,2-a][1,4]diazocine-1,6-dione undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The compound can also participate in substitution reactions with halogens or other nucleophiles. Major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
Octahydropyrrolo[1,2-a][1,4]diazocine-1,6-dione has several scientific research applications. In chemistry, it serves as a building block for synthesizing more complex molecules. In biology and medicine, its unique structure allows it to interact with various biological targets, making it a potential candidate for drug discovery and development. Additionally, its properties make it useful in industrial applications, such as the production of specialty chemicals and materials .
作用机制
The mechanism of action of Octahydropyrrolo[1,2-a][1,4]diazocine-1,6-dione involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context.
相似化合物的比较
Octahydropyrrolo[1,2-a][1,4]diazocine-1,6-dione can be compared with other nitrogen-containing heterocyclic compounds, such as pyrrolopyrazine derivatives. While both types of compounds share some structural similarities, Octahydropyrrolo[1,2-a][1,4]diazocine-1,6-dione’s unique ring system and amide groups set it apart. Similar compounds include pyrrolopyrazine, pyrrolopyridazine, and pyrrolopyrimidine derivatives, each with distinct properties and applications .
属性
IUPAC Name |
2,3,4,5,8,9,10,10a-octahydropyrrolo[1,2-a][1,4]diazocine-1,6-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2/c12-8-4-1-5-10-9(13)7-3-2-6-11(7)8/h7H,1-6H2,(H,10,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFQXGIVHHZGNOO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(=O)NCCCC(=O)N2C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
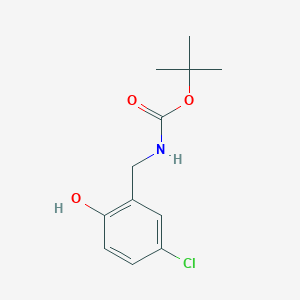
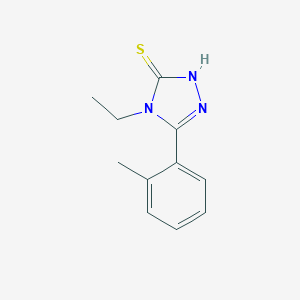
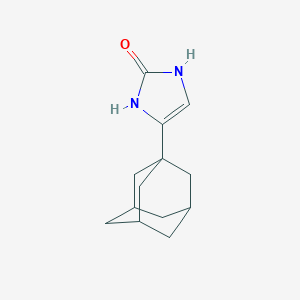
![ACETAMIDE,N-[2-(4-HYDROXY-3,6-DIOXO-1,4-CYCLOHEXADIEN-1-YL)ETHYL]-](/img/structure/B67591.png)
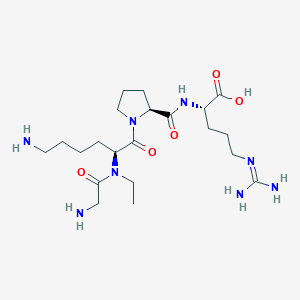
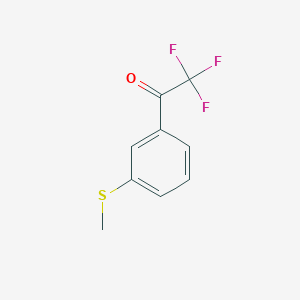
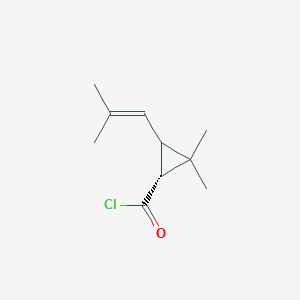
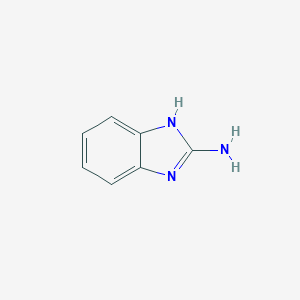
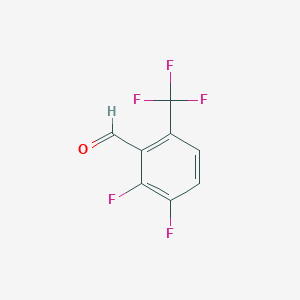
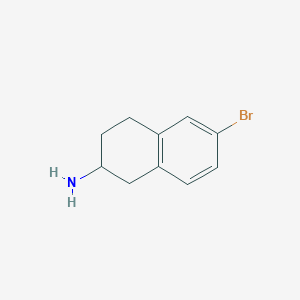
![1-[2-(4-Methoxyphenyl)ethenyl]pyrrolidine-2,5-dione](/img/structure/B67608.png)
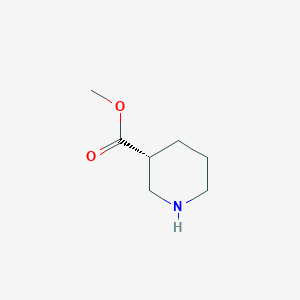
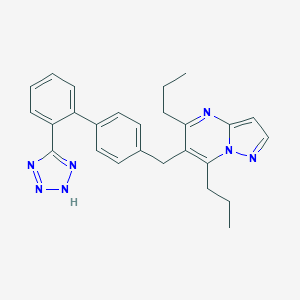
![2-Chloro-5,8,11-trimethyl-6,12-dihydrobenzo[c][1,5]benzodiazocine](/img/structure/B67618.png)
